molecular formula C13H13N3O3S B3012448 2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid CAS No. 731793-32-1

2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid

Cat. No. B3012448
M. Wt: 291.33
InChI Key: WBQMIXUIDXQLND-UHFFFAOYSA-N
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Description

The compound 2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid is a derivative of benzoic acid, which is a well-known compound with significant biological activity. This particular derivative includes an imidazole ring, a moiety known for its presence in various biologically active compounds, and a sulfanyl group which can contribute to the compound's reactivity and potential biological applications.

Synthesis Analysis

The synthesis of related imidazole-containing compounds has been reported using different methods. For instance, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate has been used as a catalyst for the synthesis of complex quinoline derivatives under solvent-free conditions, indicating that similar sulfonic acid-functionalized imidazolium salts might be employed in the synthesis of the compound . Additionally, sulfonic acid-functionalized imidazolium salts have been used in conjunction with FeCl3 to catalyze the synthesis of benzimidazoles, suggesting that similar conditions could potentially be adapted for the synthesis of 2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid .

Molecular Structure Analysis

The molecular structure of the compound would likely feature the characteristic peaks of the imidazole ring, the sulfanyl group, and the benzoic acid moiety. The imidazole ring's presence is confirmed by the synthesis of related compounds where NMR and IR spectra have been used to identify the imidazole's distinct chemical shifts and vibrational frequencies . The sulfanyl group would also contribute to the compound's spectral properties, as seen in other sulfanyl-containing compounds .

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. The sulfanyl group could participate in various chemical reactions, such as S-alkylation, as demonstrated in the synthesis of sulfur-containing oligomers and macrocyclic compounds . The benzoic acid moiety could undergo reactions typical of carboxylic acids, such as esterification or amide formation, which could be relevant in the context of pharmaceutical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid would be influenced by its molecular structure. The presence of the imidazole ring could confer a degree of polarity and potential for hydrogen bonding, affecting the compound's solubility and melting point. The sulfanyl group could impact the compound's stability and reactivity, as seen in other sulfanyl derivatives . The benzoic acid part of the molecule would contribute to the compound's acidity and could affect its solubility in different solvents .

Scientific Research Applications

Protein Tyrosine Phosphatase 1B Inhibition

  • Application : Designing inhibitors of protein tyrosine phosphatase 1B (PTP1B) using 3-acetamido-4-methyl benzoic acid derivatives, providing potential therapeutic applications in the treatment of diseases like diabetes and obesity (Rakse et al., 2013).

Antiprotozoal Activity

  • Application : Demonstrating strong antiprotozoal activity against pathogens like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, suggesting potential use in treating infections caused by these protozoa (Pérez‐Villanueva et al., 2013).

Anti-inflammatory Activity

  • Application : Synthesis and evaluation of compounds for in vitro anti-inflammatory activity, indicating potential therapeutic use in inflammation-related conditions (Reddy & Saini, 2013).

Antibacterial Activity

  • Application : Investigating compounds for antibacterial properties, which could contribute to the development of new antibacterial drugs (Gullapelli et al., 2014).

Anticancer Agents

  • Application : Developing benzimidazole–thiazole derivatives as anticancer agents, showing promise in cancer treatment (Nofal et al., 2014).

Corrosion Inhibition

  • Application : Utilization in corrosion inhibition for mild steel in acidic environments, which is significant in industrial applications (Ammal et al., 2018).

Future Directions

The future directions in the research of imidazole derivatives involve the development of new drugs that overcome the problems of antimicrobial resistance . There is a great importance of heterocyclic ring containing drugs in clinical use to treat infectious diseases .

properties

IUPAC Name

2-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-16-7-6-14-13(16)20-8-11(17)15-10-5-3-2-4-9(10)12(18)19/h2-7H,8H2,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQMIXUIDXQLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid

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